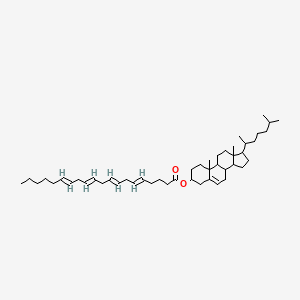

Cholesteryl arachidonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cholesteryl arachidonate is a cholesterol ester formed by the esterification of cholesterol with arachidonic acid. It is a significant component of the lipid core of low-density lipoproteins (LDL) and plays a crucial role in lipid metabolism and storage. This compound is involved in various biological processes, including inflammation and cellular signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cholesteryl arachidonate can be synthesized through esterification reactions. One common method involves the ester interchange method, where cholesteryl acetate reacts with the methyl esters of arachidonic acid using sodium ethylate as a catalyst. This process yields this compound in crystalline form .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of cholesterol with free fatty acids, acid anhydrides, or acid chlorides. These methods require precise control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Cholesteryl arachidonate undergoes various chemical reactions, including oxidation, hydrolysis, and esterification.

Common Reagents and Conditions:

Major Products:

Oxidation Products: Oxidized cholesteryl esters, which exhibit various biological activities.

Hydrolysis Products: Free cholesterol and arachidonic acid.

Applications De Recherche Scientifique

Cancer Research

Role in Cancer Metastasis:

Cholesteryl arachidonate is implicated in cancer progression and metastasis. Recent studies have shown that the hydrolysis of this compound by lysosomal acid lipase (LIPA) plays a significant role in cancer cell behavior. Inhibition of LIPA-driven hydrolysis has been associated with suppressed cancer metastasis, indicating that this compound may influence tumor microenvironments by modulating lipid metabolism and signaling pathways relevant to cancer cell proliferation and migration .

Case Study:

A study on various cancer cell lines demonstrated that inhibiting LIPA resulted in significant alterations in this compound levels, leading to reduced metastatic potential. The hydrolysis rate of this compound was notably high, suggesting its rapid turnover in malignant cells, which could be targeted for therapeutic interventions .

Membrane Biology

Membrane Dynamics:

this compound exhibits unique properties that affect membrane fluidity and organization. Its high solubility in monolayers compared to other cholesteryl esters suggests that it may play a critical role in the structural integrity of cellular membranes. This property is particularly relevant in understanding how lipid composition influences membrane-associated processes such as protein function and signaling .

Implications for Lipid Rafts:

The presence of this compound may contribute to the formation and stability of lipid rafts—microdomains within membranes that facilitate signal transduction. The absence of double-layer formation observed with this compound implies that it can integrate into lipid bilayers more readily than other cholesteryl esters, potentially influencing the localization and activity of membrane proteins .

Cellular Signaling

Activation of Ion Channels:

this compound has been identified as a modulator of ion channels, particularly the human voltage-gated proton channel (hHv1). Studies indicate that it can reverse cholesterol-mediated inhibition of hHv1 channels, promoting channel activation under conditions where cholesterol levels are elevated. This mechanism is crucial for understanding how cells respond to changes in their lipid environment during physiological and pathological states .

Mechanistic Insights:

The interaction between this compound and hHv1 channels highlights its role in cellular signaling pathways related to inflammation and immune responses. Arachidonic acid, released from this compound hydrolysis, is known to activate NADPH oxidases, which are essential for producing reactive oxygen species during immune responses .

Data Summary

| Application Area | Findings | Implications |

|---|---|---|

| Cancer Research | Inhibition of LIPA reduces metastasis; rapid hydrolysis observed | Potential therapeutic target in cancer |

| Membrane Biology | High solubility enhances membrane fluidity; impacts lipid raft formation | Influences membrane protein function |

| Cellular Signaling | Modulates hHv1 channel activity; reverses cholesterol inhibition | Key role in immune response mechanisms |

Mécanisme D'action

Cholesteryl arachidonate exerts its effects through various molecular targets and pathways:

Lipid Metabolism: It is hydrolyzed by enzymes such as acid cholesteryl ester hydrolase, releasing cholesterol and arachidonic acid.

Inflammation: Oxidized this compound products can activate inflammatory pathways, including the NF-κB signaling pathway.

Cellular Signaling: It plays a role in cellular signaling by modulating lipid rafts and binding to transmembrane proteins.

Comparaison Avec Des Composés Similaires

Cholesteryl arachidonate is unique among cholesteryl esters due to its polyunsaturated fatty acid component. Similar compounds include:

Cholesteryl linoleate: Another cholesteryl ester with a polyunsaturated fatty acid, involved in similar biological processes.

Cholesteryl oleate: A cholesteryl ester with a monounsaturated fatty acid, less prone to oxidation compared to this compound.

Cholesteryl palmitate: A cholesteryl ester with a saturated fatty acid, primarily involved in lipid storage.

This compound’s unique structure and reactivity make it a valuable compound for studying lipid metabolism, inflammation, and cardiovascular diseases.

Propriétés

Formule moléculaire |

C47H76O2 |

|---|---|

Poids moléculaire |

673.1 g/mol |

Nom IUPAC |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+ |

Clé InChI |

IMXSFYNMSOULQS-SXXSVFILSA-N |

SMILES isomérique |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

SMILES canonique |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonymes |

cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.